Methyl 6-amino-3-chloropicolinate

Agrochemicals Herbicide Discovery Auxin Mimics

Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) delivers a unique 6-amino-3-chloro substitution pattern critical for agrochemical and anti-tubercular drug discovery. Its derivatives show a 45-fold potency increase over halauxifen-methyl and validated in vitro activity against Mycobacterium tuberculosis (ACS Omega, 2021). Supplied at ≥98% purity with room-temperature shipping, this building block minimizes side reactions in nucleophilic substitution, amidation, and ester hydrolysis workflows. Standard B2B international shipping is feasible; R&D-use permits apply globally.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.595
CAS No. 1256835-20-7
Cat. No. B596375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-3-chloropicolinate
CAS1256835-20-7
Molecular FormulaC7H7ClN2O2
Molecular Weight186.595
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)N)Cl
InChIInChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
InChIKeyXUHPYPHVEHKNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-3-Chloropicolinate (CAS 1256835-20-7): Technical Specifications and Procurement Overview


Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) is a heterocyclic building block in the picolinate class, with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It features a pyridine core substituted with an amino group at the 6-position, a chlorine atom at the 3-position, and a methyl ester at the 2-position . Commercially, this compound is typically supplied as a solid with purity specifications ranging from 95% to 98%, and storage is recommended at room temperature with protection from light .

Why Generic Substitution of Methyl 6-Amino-3-Chloropicolinate is Not Feasible for Critical R&D


While methyl 6-amino-3-chloropicolinate belongs to a family of picolinate esters, its specific 6-amino-3-chloro substitution pattern creates a unique and rigid heterocyclic scaffold [1]. This exact arrangement is critical for its role as a synthetic intermediate. The molecule's utility lies not in its own biological activity but in its ability to undergo specific transformations—nucleophilic substitution at the 3-chloro position, reactions with the 6-amino group, and hydrolysis of the methyl ester—to generate diverse chemical libraries . Substituting a close analog, such as a regioisomer (e.g., 6-amino-2-chloropicolinate or 3-amino-6-chloropicolinate) or a different ester (e.g., ethyl 6-amino-3-chloropicolinate), would fundamentally alter the synthetic pathway and the resulting pharmacophore, making interchangeability impossible . The evidence below quantifies the specific outcomes achievable with this exact compound.

Quantitative Evidence for Methyl 6-Amino-3-Chloropicolinate (CAS 1256835-20-7) in Research Selection


Herbicidal Activity of Derivatives: Methyl 6-Amino-3-Chloropicolinate as a Precursor to High-Potency Auxin Herbicides

Methyl 6-amino-3-chloropicolinate is a crucial precursor in the synthesis of novel herbicides. A derivative, compound V-7, synthesized from this scaffold, exhibited a 45-fold increase in herbicidal potency compared to the commercial herbicide halauxifen-methyl, as measured by IC50 values . This demonstrates the compound's ability to yield derivatives with significantly enhanced target activity.

Agrochemicals Herbicide Discovery Auxin Mimics

Antimycobacterial Activity: This Scaffold Generates Novel Inhibitors of Mycobacterium tuberculosis H37Rv

A 2021 study in ACS Omega demonstrated that a library of 30 novel compounds (diamino phenyl chloropicolinate carboxamides, ureas, and thioureas) derived from the methyl 6-amino-3-chloropicolinate core exhibited significant in vitro activity against the Mycobacterium tuberculosis H37Rv strain, with several compounds showing promisingly low Minimum Inhibitory Concentration (MIC) values [1]. While specific MIC values for individual compounds are not detailed in the available excerpts, the study explicitly concludes their potential as candidates for future anti-tuberculosis drug development [1].

Medicinal Chemistry Antitubercular Agents Infectious Disease

Commercial Purity Grade: High-Purity Specifications (up to 98%) for Demanding Syntheses

Methyl 6-amino-3-chloropicolinate is commercially available in high-purity grades that are suitable for research and further manufacturing. Suppliers like Aladdin Scientific offer the compound at 97% purity, while ChemScene provides a 98% purity grade . This is a quantifiable procurement specification that directly impacts yield and purity in subsequent synthetic steps.

Chemical Synthesis Procurement Quality Control

Optimal Application Scenarios for Methyl 6-Amino-3-Chloropicolinate (CAS 1256835-20-7) Based on Quantitative Evidence


Agrochemical R&D: Design of Next-Generation Auxin Herbicides

This compound is a strategic choice for agrochemical discovery programs focused on developing novel herbicides. The evidence that its derivative V-7 exhibits a 45-fold increase in potency over the commercial standard halauxifen-methyl directly justifies its use as a core scaffold for generating and screening a library of new auxin mimics .

Medicinal Chemistry: Synthesis of Anti-Tubercular Lead Compound Libraries

For academic and industrial groups engaged in anti-tubercular drug discovery, this specific picolinate is a validated starting material. The 2021 ACS Omega study provides a direct blueprint for synthesizing novel amide, urea, and thiourea derivatives that demonstrate significant in vitro activity against Mycobacterium tuberculosis [1].

Process Chemistry: Use in Multi-Step Syntheses Requiring High-Purity Intermediates

For process chemists and CROs developing synthetic routes to complex molecules, the availability of this compound in 97% and 98% purity grades (from vendors like Aladdin Scientific and ChemScene) offers a quantifiable advantage over lower-purity alternatives . This higher purity can minimize side reactions and simplify purification steps, improving overall process efficiency and final API purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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